Methyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 853316-79-7
Cat. No.: VC16030598
Molecular Formula: C12H12ClN3O3
Molecular Weight: 281.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853316-79-7 |
|---|---|
| Molecular Formula | C12H12ClN3O3 |
| Molecular Weight | 281.69 g/mol |
| IUPAC Name | methyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C12H12ClN3O3/c1-6-9(11(17)19-2)10(16-12(18)15-6)7-3-4-14-5-8(7)13/h3-5,10H,1-2H3,(H2,15,16,18) |
| Standard InChI Key | UWGGNAUACPPYGK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(NC(=O)N1)C2=C(C=NC=C2)Cl)C(=O)OC |
Introduction
Chemical Identity and Structural Features
The molecular formula of the compound is C₁₂H₁₂ClN₃O₃, with a molecular weight of 281.69 g/mol. Key structural attributes include:
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Tetrahydropyrimidine core: A partially saturated six-membered ring with nitrogen atoms at positions 1 and 3.
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3-Chloropyridin-4-yl substituent: A chlorinated pyridine ring attached at position 4 of the tetrahydropyrimidine core.
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Methyl ester group: Positioned at C5, enhancing solubility and reactivity for further derivatization .
Table 1: Physicochemical and Structural Data
| Property | Value |
|---|---|
| CAS Number | 853316-79-7 |
| Molecular Formula | C₁₂H₁₂ClN₃O₃ |
| Molecular Weight | 281.69 g/mol |
| IUPAC Name | Methyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| SMILES | COC(=O)C1=C(NC(=O)N1)C2=C(C=NC=C2)Cl |
| Key Spectral Data (IR) | N-H (3379 cm⁻¹), C=O (1675 cm⁻¹) |
Synthesis and Reaction Pathways
The synthesis typically involves multi-step protocols leveraging Biginelli-like reactions or cyclocondensation strategies:
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Formation of the pyrimidine ring: Ethyl acetoacetate reacts with urea/thiourea and substituted aldehydes under acidic conditions .
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Functionalization: Introduction of the 3-chloropyridin-4-yl group via nucleophilic substitution or cross-coupling reactions .
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Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide .
Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing time from 24 hours (conventional heating) to 20–30 minutes .
Table 2: Comparative Synthesis Methods
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional Heating | Ethanol, reflux, 80°C | 65–75 | 16–22 h |
| Microwave-Assisted | Solvent-free, 150°C, 300 W | 85–90 | 20–30 min |
| Grindstone Technique | CuCl₂·2H₂O catalyst, room temperature | 78–82 | 3–4 h |
Biological Activities and Mechanisms
Antimicrobial Properties
Derivatives exhibit MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming furacin (control: MIC = 25–100 μg/mL) . The thiol group in related analogs enhances membrane permeability, disrupting biofilm formation .
Enzyme Inhibition
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HIV-1 Reverse Transcriptase: Structural analogs demonstrate IC₅₀ values of 0.44 μM in MAGI-CCR5 assays, comparable to nevirapine (IC₅₀ = 0.12 μM) .
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α-Glucosidase: Tetrahydroimidazoles derived from this scaffold show 72% inhibition at 100 μM, indicating antidiabetic potential .
Applications and Future Directions
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